

Introduction: Understanding the Environmental Profile of a Key Industrial Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Chloro-2-nitrobenzene**

Cat. No.: **B146284**

[Get Quote](#)

1-Chloro-2-nitrobenzene (CAS No. 88-73-3), also known as o-chloronitrobenzene, is a synthetic organic compound of significant industrial importance. It serves as a crucial intermediate in the manufacturing of a wide array of products, including dyes, pigments, corrosion inhibitors, photographic chemicals, and agricultural chemicals.^{[1][2]} Its production involves the mono-nitration of chlorobenzene, which yields a mixture of isomers that are subsequently separated.^[3] Due to its production volumes and use in various applications, releases into the environment can occur during manufacturing, processing, and through various waste streams, making a thorough understanding of its environmental fate and transport essential for risk assessment and management.^{[1][3]}

This guide provides a detailed examination of the environmental behavior of **1-chloro-2-nitrobenzene**. We will move beyond a simple recitation of data to explore the underlying physicochemical principles and biological interactions that govern its persistence, degradation, and mobility across different environmental compartments. The protocols and insights presented herein are designed for researchers, environmental scientists, and drug development professionals to facilitate a comprehensive evaluation of this compound.

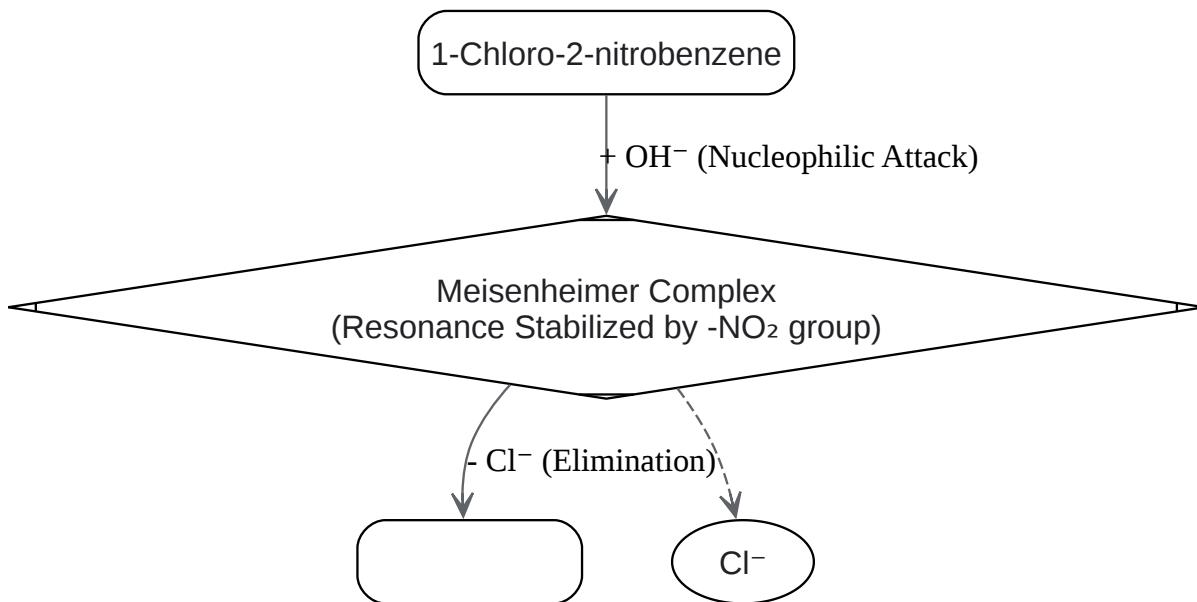
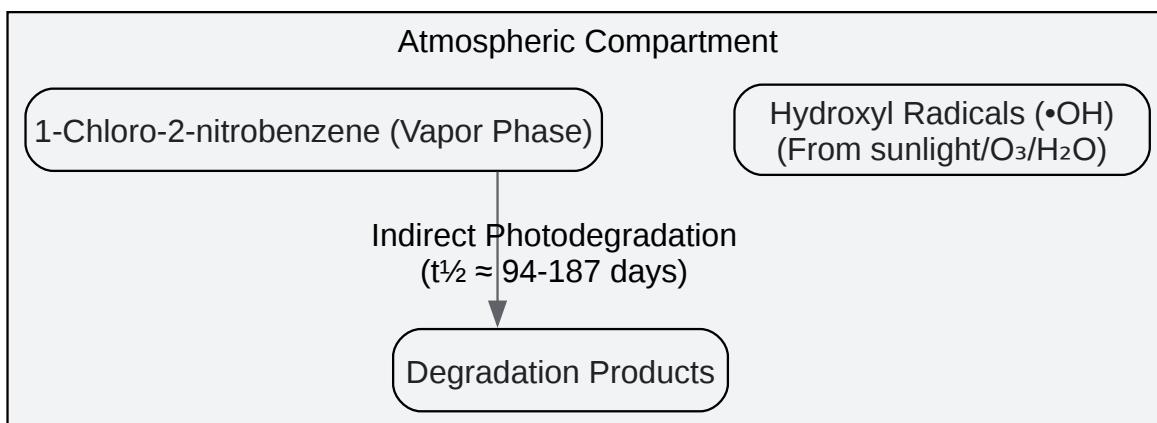
Physicochemical Properties and Environmental Distribution

A compound's intrinsic properties are the primary determinants of its behavior in the environment. For **1-chloro-2-nitrobenzene**, these characteristics dictate its partitioning between air, water, soil, and biota.

The Mackay fugacity model (Level I), a predictive tool for environmental partitioning, indicates that if **1-chloro-2-nitrobenzene** is released, it will predominantly partition into the water (65.4%) and air (32.9%) compartments.[2][3] This distribution is a direct consequence of its moderate water solubility and vapor pressure.

Property	Value	Source
Molecular Formula	C ₆ H ₄ ClNO ₂	[1]
Molecular Weight	157.55 g/mol	[1]
Melting Point	32-33 °C	[3][4]
Boiling Point	246 °C	[4]
Water Solubility	441 mg/L (at 20 °C)	[3]
Vapor Pressure	4.0 Pa (at 20 °C)	[3]
Log K _{ow} (Octanol-Water Partition Coeff.)	2.24	[3][5]
Henry's Law Constant	9.3 x 10 ⁻⁶ atm·m ³ /mol	[1]
K _{oc} (Soil Organic Carbon-Water Part. Coeff.)	315.5 L/kg (Calculated)	[1][3]

The octanol-water partition coefficient (Log K_{ow}) of 2.24 suggests a moderate tendency to sorb to organic matter.[3][5] This is further supported by the calculated soil organic carbon-water partition coefficient (K_{oc}) of approximately 316, which indicates moderate mobility in soil.[1][3] Therefore, while water is a primary receiving compartment, significant interaction with soil and sediment organic matter is expected, influencing its bioavailability and persistence.[1]



Abiotic Degradation Pathways

Abiotic processes, driven by chemical and physical forces, represent a significant route for the transformation of **1-chloro-2-nitrobenzene** in the environment.

Atmospheric Photodegradation

Once volatilized into the atmosphere, **1-chloro-2-nitrobenzene** is subject to indirect photodegradation. The primary mechanism is reaction with photochemically-produced hydroxyl ($\bullet\text{OH}$) radicals.[1][3] The estimated atmospheric half-life for this reaction is between 94 and 187 days, suggesting it is moderately persistent in the air.[1][3] While the compound shows weak absorption of UV light at wavelengths greater than 290 nm, direct photolysis by sunlight may also contribute to its degradation, though it is considered a less significant pathway.[1]

Diagram: Atmospheric Degradation Workflow

[Click to download full resolution via product page](#)

Caption: The addition-elimination mechanism for the hydrolysis of **1-chloro-2-nitrobenzene**.

Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

This protocol outlines a tiered approach to assess the rate of hydrolysis as a function of pH.

- Preliminary Test (Tier 1):

- Objective: To estimate the hydrolysis rate and determine if a more detailed study is needed.
- Methodology:
 1. Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
 2. Add **1-chloro-2-nitrobenzene** to each buffer to a final concentration below its water solubility limit (e.g., 10-20 mg/L). Use a co-solvent like acetonitrile if necessary, keeping its volume <1% of the total.
 3. Incubate solutions in the dark at a constant temperature (e.g., 50 °C) to accelerate the reaction.
 4. Analyze the concentration of the parent compound at time zero and after a set period (e.g., 5 days) using a suitable analytical method like HPLC-UV.
- Causality: The use of three distinct pH values is critical because hydrolysis rates can be highly pH-dependent (acid-catalyzed, neutral, or base-catalyzed). Elevated temperature is used to obtain a measurable degradation within a practical timeframe. Sterility prevents biodegradation from confounding the results.

- Advanced Study (Tier 2):

- Objective: To determine the hydrolysis rate constants (k_{obs}) and half-lives ($t_{1/2}$) if significant hydrolysis (>10%) was observed in the preliminary test.
- Methodology:

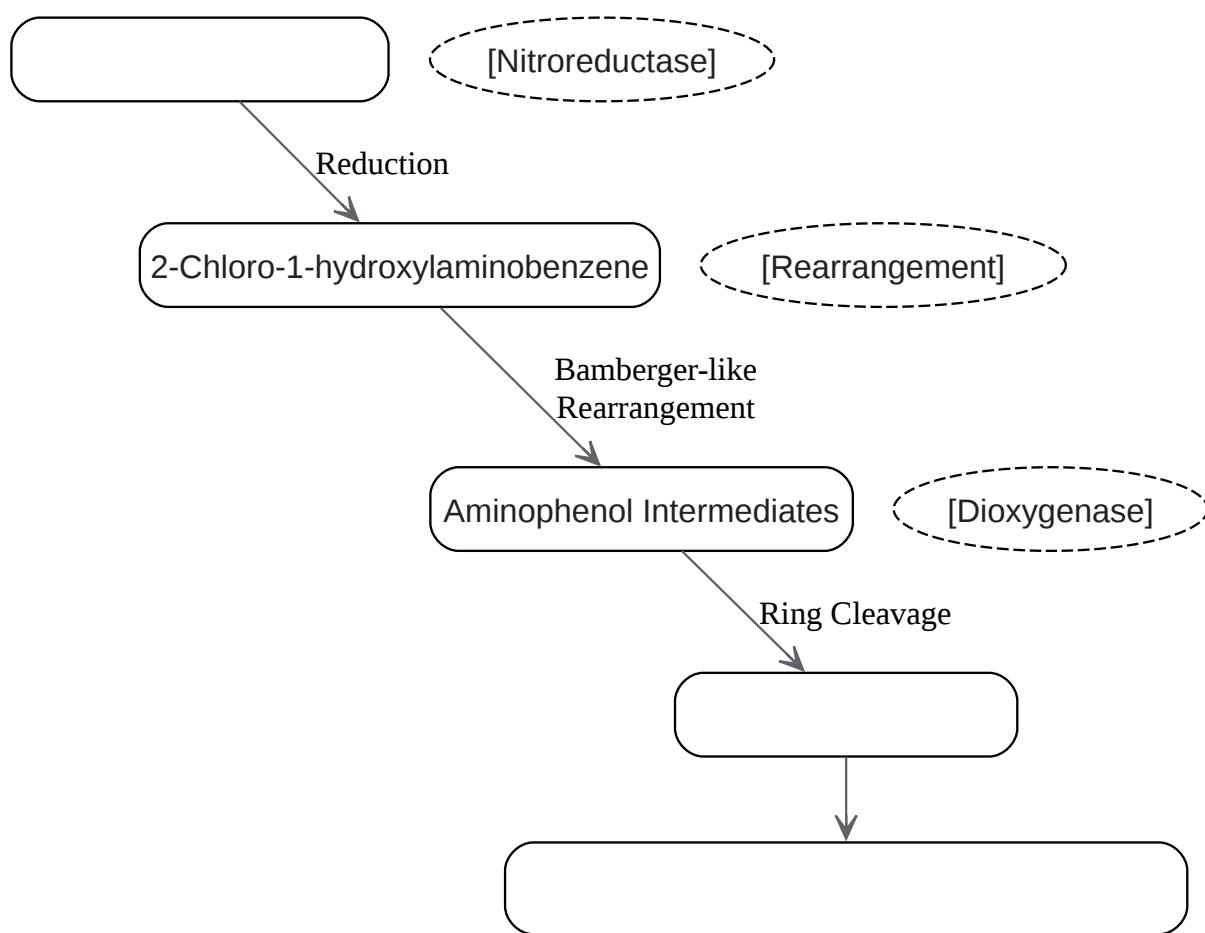
1. Conduct the experiment at a minimum of three temperatures (e.g., 20 °C, 35 °C, 50 °C) for each pH where hydrolysis was significant.
 2. Sample at multiple time points (e.g., 0, 1, 3, 7, 14, 28 days) to establish a degradation curve.
 3. Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant is the negative of the slope.
 4. Calculate the half-life using the formula: $t_{1/2} = \ln(2) / k_{\text{obs}}$.
 5. Use the Arrhenius equation to extrapolate rate constants to environmentally relevant temperatures (e.g., 25 °C).
- Self-Validation: The protocol is self-validating through the use of multiple time points, which confirms the reaction order, and multiple temperatures, which allows for calculation of the activation energy via the Arrhenius plot, adding confidence to the extrapolated environmental half-life.

Biotic Degradation

The microbial transformation of **1-chloro-2-nitrobenzene** is a critical, yet complex, aspect of its environmental fate.

Persistence and Acclimation

Standard laboratory tests using non-acclimated microbial inocula show that **1-chloro-2-nitrobenzene** is not readily biodegradable. [3] For instance, a Modified MITI-I test (OECD 301 C) demonstrated only 8.2% mineralization over 14 days. [3] This indicates that in environments with no prior exposure, the compound is likely to persist.


However, field observations and specialized tests paint a different picture. In industrial wastewater treatment plants, where microbial communities have adapted to the presence of such chemicals, removal efficiencies greater than 95% have been recorded. [3] This strongly suggests that adapted microbial consortia can effectively degrade the compound, likely through cometabolic pathways or by using it as a growth substrate. [3]

Biodegradation Pathways

The initial step in the microbial degradation of many nitroaromatic compounds involves the reduction of the nitro group. Under anaerobic conditions, this can lead to the formation of 2-chloroaniline. [3] Studies on related isomers, like 1-chloro-4-nitrobenzene, have identified pathways involving an initial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger rearrangement to form aminophenols (e.g., 2-amino-5-chlorophenol).

[6] Subsequent enzymatic reactions can lead to ring cleavage and eventual mineralization to CO_2 , H_2O , NH_3 , and Cl^- .

Diagram: Putative Biodegradation Pathway

[Click to download full resolution via product page](#)

Caption: A potential microbial degradation pathway for **1-chloro-2-nitrobenzene**.

Protocol: Ready Biodegradability Assessment (OECD 301 C)

- Preparation:
 - Inoculum: Collect activated sludge from a domestic wastewater treatment plant with no history of exposure to the test chemical. This ensures a non-adapted microbial population.
 - Mineral Medium: Prepare a standard mineral medium containing all essential nutrients for microbial growth, excluding a carbon source.
 - Test Substance: Prepare a stock solution of **1-chloro-2-nitrobenzene**.
- Experimental Setup:
 - Test Flasks: Add mineral medium, inoculum, and the test substance (e.g., to a final concentration of 100 mg/L) to sealed flasks.
 - Control Flasks: Prepare abiotic controls (test substance, no inoculum) to check for abiotic degradation and inoculum controls (inoculum, no test substance) to measure endogenous respiration.
 - Reference Flask: Use a readily biodegradable reference compound (e.g., sodium benzoate) to verify the viability of the inoculum.
- Incubation and Measurement:
 - Incubate all flasks in the dark at 22 ± 2 °C with continuous shaking.
 - Measure the Biochemical Oxygen Demand (BOD) at regular intervals for 28 days using a respirometer. The BOD is a measure of the oxygen consumed by microbes to degrade the substance.
- Data Analysis:

- Calculate the percentage degradation by comparing the BOD of the test substance to its Theoretical Oxygen Demand (ThOD).
- Pass Level: The substance is considered "readily biodegradable" if the degradation level reaches >60% ThOD within the 28-day period and within a "10-day window" after the degradation first exceeds 10%.
- Causality: The 10-day window is a critical criterion. It ensures that degradation is not due to a slow adaptation of the microbial community during the test but rather is an inherent property of the microbes present. The failure of **1-chloro-2-nitrobenzene** to meet this criterion (8.2% in 14 days) classifies it as not readily biodegradable. [3]

Bioaccumulation and Sorption

Bioaccumulation Potential

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the surrounding environment. It is a key factor in assessing long-term ecological risk.

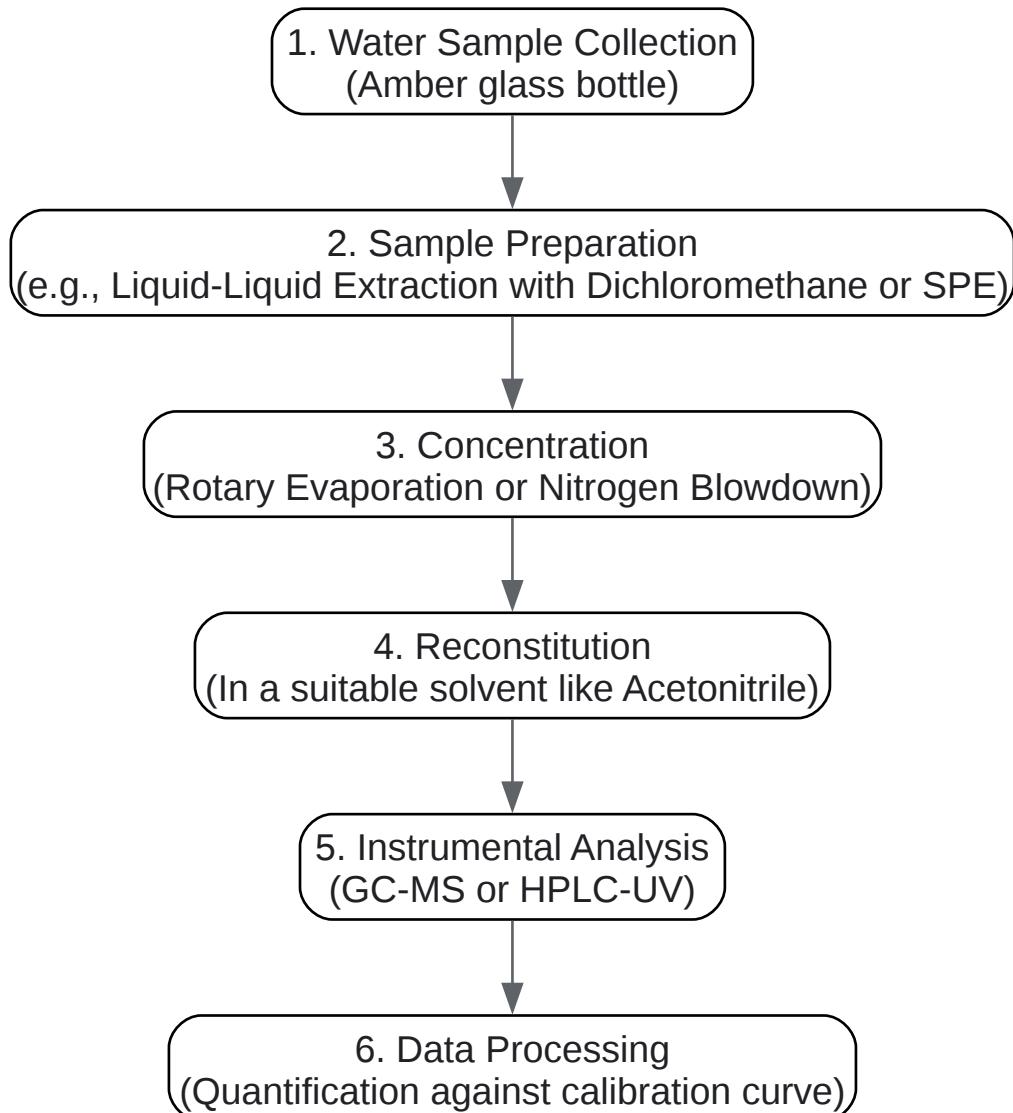
The potential for bioaccumulation is often predicted by the Log K_{ow} value. While the Log K_{ow} of 2.24 suggests a possibility of bioaccumulation, experimental data indicate otherwise. Studies conducted according to OECD Guideline 305 C on carp (*Cyprinus carpio*) found low bioconcentration factors (BCF) ranging from 7.0 to 22.3. [3][7] These values are well below the threshold for concern (typically BCF > 2000) and lead to the conclusion that **1-chloro-2-nitrobenzene** does not have a significant potential for bioaccumulation in aquatic organisms. [3] It is worth noting that a higher BCF of 176 has been reported for rainbow trout, but the lower values are more widely cited in regulatory assessments. This discrepancy highlights the importance of considering species-specific metabolic capabilities.

Species	Exposure Time	Concentration	BCF Value	Conclusion	Source
Cyprinus carpio (Carp)	56 days	0.25 & 0.025 mg/L	7.0 - 22.3	No significant bioaccumulation	[3] [7]
Oncorhynchus mykiss (Rainbow Trout)	36 days	0.720 µg/L	176	Low bioaccumulation potential	

Soil and Sediment Sorption

The calculated K_{oc} value of ~316 L/kg suggests that **1-chloro-2-nitrobenzene** will have moderate mobility in soil and will tend to adsorb to suspended solids and sediment in aquatic systems. [\[1\]](#)[\[3\]](#)The primary mechanism for this is hydrophobic partitioning into the soil's organic matter. Studies on nitrobenzene sorption in wetland soils confirm a strong positive correlation between the adsorption coefficient and the soil organic matter content. [\[8\]](#)This sorption reduces the concentration of the chemical in the pore water, thereby decreasing its bioavailability for microbial degradation and its potential for leaching into groundwater.

Protocol: Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)


- Soil Selection: Use a panel of at least three different soil types with varying organic carbon content, pH, and texture.
- Adsorption Phase:
 - Prepare a series of solutions of **1-chloro-2-nitrobenzene** (e.g., in 0.01 M CaCl_2 to maintain constant ionic strength) at different concentrations.
 - Add a known mass of soil to each solution in a centrifuge tube.
 - Equilibrate the slurries on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature.

- Centrifuge the tubes to separate the solid and aqueous phases.
- Measure the concentration of the substance remaining in the aqueous phase (C_e).
- Calculate the amount sorbed to the soil by difference.
- Data Analysis:
 - Plot the amount sorbed per unit mass of soil versus the equilibrium concentration in solution (C_e).
 - Fit the data to the Freundlich isotherm equation: $C_s = K_p \cdot C_e^{(1/n)}$.
 - The Freundlich coefficient (K_p) provides a measure of the adsorption capacity.
 - Normalize K_p to the organic carbon content of the soil to obtain the K_{oc} value ($K_{oc} = K_p / \%OC$).
- Desorption Phase (Optional):
 - After the adsorption phase, replace a portion of the supernatant with a fresh $CaCl_2$ solution and re-equilibrate.
 - Measure the concentration in the aqueous phase to determine the amount desorbed. This provides insight into the reversibility of the sorption process.
 - Causality & Validation: Using multiple soil types validates the role of specific soil properties (especially organic carbon) in the sorption process. The batch equilibrium method, when run to completion, ensures that a true equilibrium has been reached, making the calculated coefficients robust.

Analytical Methodologies

Accurate quantification of **1-chloro-2-nitrobenzene** in environmental matrices is essential for exposure assessment and fate modeling. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with various detectors are the preferred analytical techniques. [9]

Diagram: Analytical Workflow for Water Samples

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **1-chloro-2-nitrobenzene** in environmental water.

Protocol: GC-MS Analysis of 1-Chloro-2-nitrobenzene in Water

- Sample Extraction (Dispersive Liquid-Liquid Microextraction - DLLME):
 - Principle: This is a rapid microextraction technique with a high enrichment factor.

- Methodology:
 1. To a 10 mL water sample, add 1.0 mL of a disperser solvent (e.g., acetone) containing a small volume (e.g., 20 μ L) of an extraction solvent (e.g., chlorobenzene).
 2. Rapidly inject the mixture into the water sample. A cloudy solution will form as the extraction solvent disperses into fine droplets, maximizing the surface area for extraction.
 3. Centrifuge at high speed (e.g., 4000 rpm for 5 min) to sediment the dense extraction solvent.
 4. Collect the sedimented phase (a few microliters) with a microsyringe.
- Causality: The disperser solvent must be miscible in both the aqueous sample and the extraction solvent. This facilitates the formation of the emulsion, which is the key to the method's speed and efficiency.
- Instrumental Analysis (GC-MS):
 - Injection: Inject 1 μ L of the collected extract into the GC inlet.
 - Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate **1-chloro-2-nitrobenzene** from other matrix components.
 - Detection (Mass Spectrometry): Operate the MS in Selective Ion Monitoring (SIM) mode. Monitor for characteristic ions of **1-chloro-2-nitrobenzene** (e.g., m/z 157, 111, 75) to provide high selectivity and sensitivity.
 - Quantification: Prepare a calibration curve using external standards. The concentration in the original sample is calculated by accounting for the pre-concentration factor achieved during extraction.
 - Self-Validation: The use of SIM mode is a self-validating feature. The simultaneous detection of multiple characteristic ions and their correct abundance ratio provides high confidence in the analyte's identification, even at trace levels.

Conclusion

The environmental fate of **1-chloro-2-nitrobenzene** is multifaceted. While its physicochemical properties suggest it will partition primarily to water and air with moderate mobility in soil, its persistence is highly dependent on local environmental conditions. It is resistant to degradation by unadapted microbial communities but can be effectively removed by acclimated consortia in environments like industrial wastewater treatment plants. Abiotic processes, particularly atmospheric photodegradation, contribute to its slow attenuation. Crucially, it shows a low potential for bioaccumulation, mitigating the risk of magnification through the food chain. A comprehensive assessment requires an integrated approach, considering all relevant degradation pathways, transport mechanisms, and the specific characteristics of the receiving environment.

References

- OECD (2001). SIDS Initial Assessment Report for **1-Chloro-2-nitrobenzene**.
- IPCS INCHEM (2022). ICSC 0028 - **1-CHLORO-2-NITROBENZENE**. [\[Link\]](#)
- Australian Industrial Chemicals Introduction Scheme (2022). Benzene, 1-chloro-2-nitro- (2-chloronitrobenzene)
- INERIS (2024). 1-chloro-2-nitrobenzène (88-73-3) | PSC - Portail Substances Chimiques. [\[Link\]](#)
- Loba Chemie (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [\[Link\]](#)
- PubChem (National Center for Biotechnology Inform
- ATSDR (Agency for Toxic Substances and Disease Registry). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [\[Link\]](#)
- Bio-Fine (n.d.). 1-Chloro-2-Nitro Benzene - CAS No 88-73-3. [\[Link\]](#)
- YouTube (2022).
- IARC (International Agency for Research on Cancer) (2018). Some nitrobenzenes and other industrial chemicals. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. [\[Link\]](#)
- PubMed (2012).
- National Institutes of Health (NIH) (2002).
- ResearchGate (2010). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [\[Link\]](#)
- OECD (2002). SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene. [\[Link\]](#)
- Royal Society of Chemistry (1971). Electron spin resonance studies of free-radical reactions in photolysed solutions of chloronitrobenzenes. [\[Link\]](#)
- ACS Publications (2012).

- ResearchGate (2012). Adsorption and desorption of nitrobenzene by wetland soils. [\[Link\]](#)
- Semantic Scholar (n.d.). Adsorption and Desorption Behaviors of Nitrobenzene and Aniline by Wetland Soil. [\[Link\]](#)
- IPCS INCHEM (2003). Environmental Health Criteria 230: Nitrobenzene. [\[Link\]](#)
- Allen (n.d.).
- ResearchGate (2011).
- Filo (2025). The reaction of **1-chloro-2-nitrobenzene** with aqueous potassium hydroxide. [\[Link\]](#)
- YouTube (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitr.... [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf
[ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 5. lobachemie.com [lobachemie.com]
- 6. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-chloro-2-nitrobenzène (88-73-3) | PSC [substances.neris.fr]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Introduction: Understanding the Environmental Profile of a Key Industrial Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146284#environmental-fate-of-1-chloro-2-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com